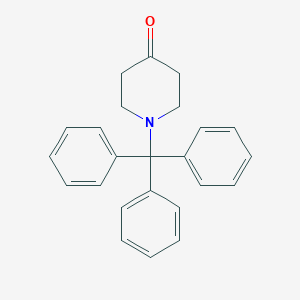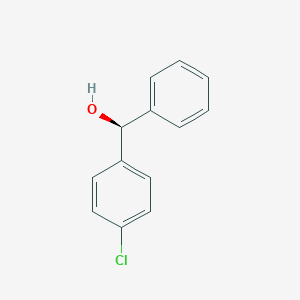
(S)-4-氯二苯甲醇
描述
(S)-4-chlorobenzhydrol, also known as SCH-23390, is a dopamine receptor antagonist that has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. This compound is highly selective for D1 dopamine receptors and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
药物中间体的生物催化合成
(S)-4-氯二苯甲醇是合成贝波司汀和氯雷他定等药物的关键中间体。Wu 等人 (2021) 在《应用微生物学与生物技术》中的一项研究详细介绍了一种工程化的醇脱氢酶,该酶增加了这些中间体的产量,展示了其在工业应用中的潜力 (Wu 等人,2021)。
环境影响和代谢
一项专注于与 (S)-4-氯二苯甲醇密切相关的氯苯的研究考察了其环境影响和代谢。吉田等人 (1986) 调查了工人尿液中的代谢物,突出了该化合物潜在的职业健康风险 (吉田等人,1986)。
分子结构分析
Michel 等人 (1976) 对氯苯的分子结构进行了一项研究,为理解 (S)-4-氯二苯甲醇的性质提供了见解 (Michel 等人,1976)。
降解和环境清理
Chang 等人 (1992) 在《生物化学》中对 4-氯苯甲酸脱卤酶的研究探讨了氯化合物的降解,提出了与 (S)-4-氯二苯甲醇相关的环境清理和生物修复的潜在应用 (Chang 等人,1992)。
工业氧化工艺
Yanık-Yıldırım 等人 (2022) 在《应用与环境微生物学》中描述了使用工程单加氧酶氧化氯苯。这项研究重点介绍了可应用于类似化合物(如 (S)-4-氯二苯甲醇)的工业氧化工艺的方法 (Yanık-Yıldırım 等人,2022)。
分子研究中的溶剂效应
Corchado 等人 (2014) 在《物理化学杂志》中的研究调查了溶剂对偶氮苯衍生物的影响,这可以提供溶剂如何影响 (S)-4-氯二苯甲醇等化合物性质的见解 (Corchado 等人,2014)。
手性中间体的合成
刘等人 (2015) 在《应用微生物学与生物技术》中讨论了 (S)-4-氯-3-羟基丁酸的合成,这是一种与 (S)-4-氯二苯甲醇合成可能有潜在关联的手性中间体 (刘等人,2015)。
热力学和化学反应
Macnab 和 Joy (1995) 在《热化学行为》中对 4-氯苯磺酸-水体系的热力学研究为涉及 (S)-4-氯二苯甲醇等化合物的化学反应和相互作用提供了有价值的见解 (Macnab 和 Joy,1995)。
脱卤研究
Adrian 等人 (2000) 在《自然》杂志上发表的关于细菌脱卤呼吸与氯化苯的研究表明,(S)-4-氯二苯甲醇在环境修复中具有潜在的生物技术应用 (Adrian 等人,2000)。
属性
IUPAC Name |
(S)-(4-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOHCNOXWTKJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-chlorobenzhydrol | |
CAS RN |
101402-04-4 | |
| Record name | 4-Chlorobenzhydrol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101402044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROBENZHYDROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1R622LJ8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
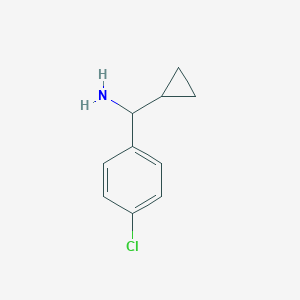
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
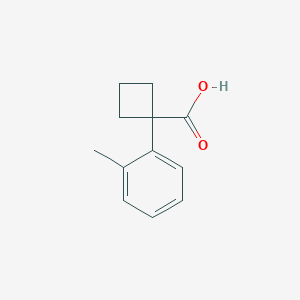
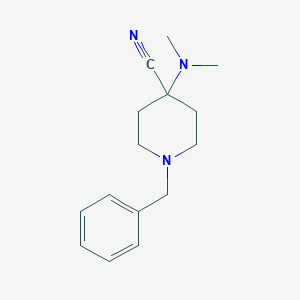
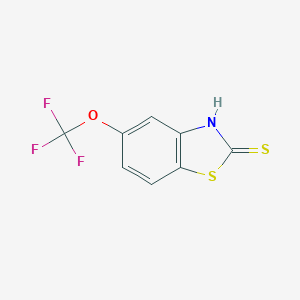
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
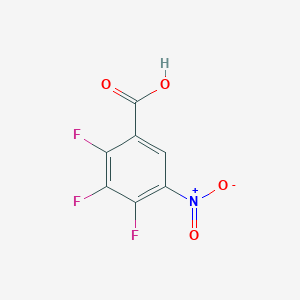
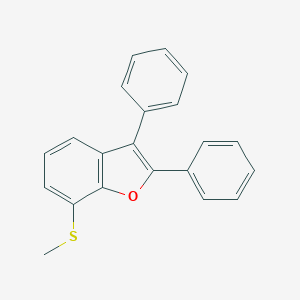
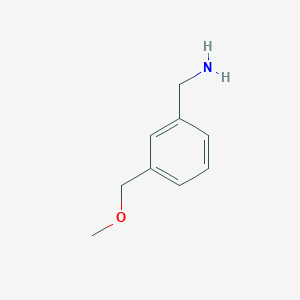
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
